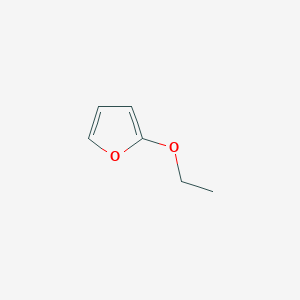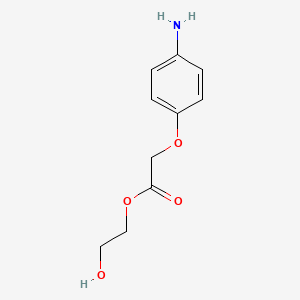
2-hydroxyethyl 2-(4-aminophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyethyl 2-(4-aminophenoxy)acetate is an organic compound that features both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2-(4-aminophenoxy)acetate typically involves the reaction of 4-aminophenol with chloroacetic acid to form (4-Amino-phenoxy)-acetic acid. This intermediate is then esterified with ethylene glycol under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 2-(4-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxyethyl 2-(4-aminophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-phenoxy)-acetic acid: Lacks the ester group, which may affect its solubility and reactivity.
2-Hydroxy-ethyl ester derivatives: Similar ester compounds with different substituents on the phenoxy group.
Uniqueness
2-hydroxyethyl 2-(4-aminophenoxy)acetate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-7-10(13)14-6-5-12/h1-4,12H,5-7,11H2 |
InChI Key |
GVAHORDPZSFEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)OCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
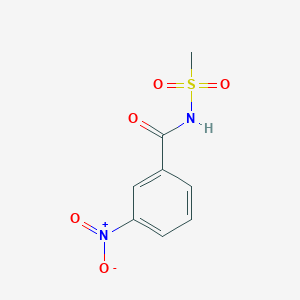
![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
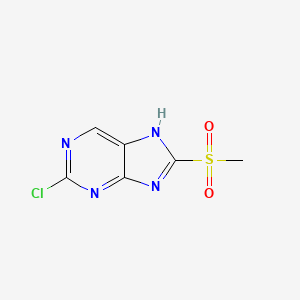
![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)
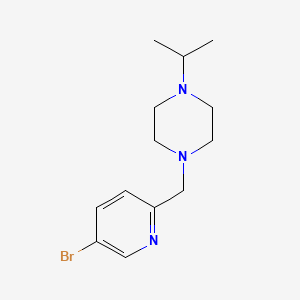
![(3aR,4R,7S,8aR)-Tetrahydro-7-hydroxy-2,2-dimethyl-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one](/img/structure/B8512691.png)
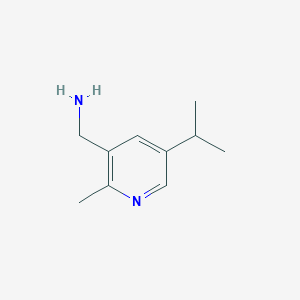
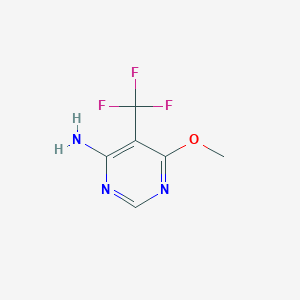
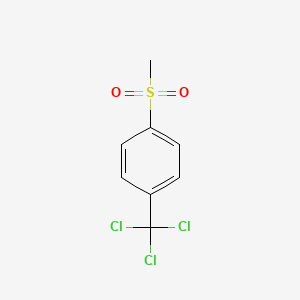
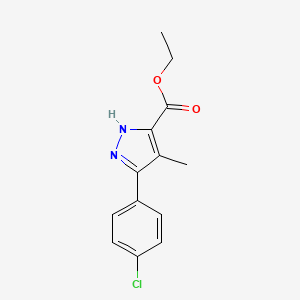
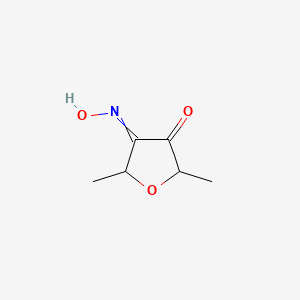
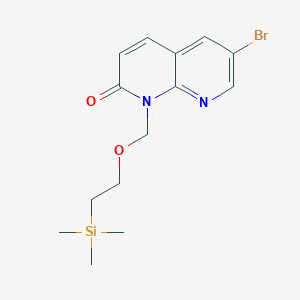
![[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate](/img/structure/B8512740.png)
